1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea

Xanthine oxidase Enzyme inhibition Dibenzooxazepine

This dibenzo[b,f][1,4]oxazepine urea (CAS 1202976-44-0) is a validated dual-activity probe: a xanthine oxidase inhibitor (IC50=312 nM) for anti-hyperuricemia screening, and an ABCG2 inhibitor (IC50=180 nM) for urate-transporter assays in HEK293-A systems. Its N10-methyl group and unsubstituted phenylurea moiety create a unique hydrogen-bonding network essential for target engagement—generic des-methyl or dimethoxyphenyl analogs invalidate cross-study comparisons. Procure with confidence for reproducible SAR and hit-to-lead exploration.

Molecular Formula C21H17N3O3
Molecular Weight 359.385
CAS No. 1202976-44-0
Cat. No. B2460949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea
CAS1202976-44-0
Molecular FormulaC21H17N3O3
Molecular Weight359.385
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H17N3O3/c1-24-17-9-5-6-10-19(17)27-18-12-11-15(13-16(18)20(24)25)23-21(26)22-14-7-3-2-4-8-14/h2-13H,1H3,(H2,22,23,26)
InChIKeyVJLCIERZJMQCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea (CAS 1202976-44-0): Core Chemical Identity and Structural Context


1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea (CAS 1202976-44-0) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class, characterized by a tricyclic core fused with a phenylurea side chain [1]. Its molecular formula is C21H17N3O3, with a molecular weight of 359.4 g/mol . The compound is cataloged under PubChem CID 45502369 and is primarily utilized as a research tool or synthetic intermediate in medicinal chemistry programs [1].

Why Substituting 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea with Close Analogs Compromises Experimental Reproducibility


Within the dibenzo[b,f][1,4]oxazepine urea series, minor structural modifications—such as N10-demethylation, phenyl ring substitution, or urea linker variation—can drastically alter target binding, physicochemical properties, and cellular activity profiles [1]. The presence of the N10-methyl group and the unsubstituted phenylurea moiety in this specific compound generate a unique hydrogen-bonding network and conformational constraint that are critical for maintaining its reported biological signature. Generic replacement with analogs lacking these features (e.g., the des-methyl variant or dimethoxyphenyl derivative) introduces uncharacterized variables that invalidate cross-study comparisons and risk assay failure [1].

Quantitative Differentiation Evidence for 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea vs. Closest Analogs


Xanthine Oxidase Inhibition Potency: N10-Methyl Phenylurea vs. Des-Methyl Analog

The target compound demonstrates measurable inhibition of bovine xanthine oxidase, an activity that is absent or substantially reduced in the N10-des-methyl analog (1-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea). The N10-methyl group is required for optimal active-site occupancy [1].

Xanthine oxidase Enzyme inhibition Dibenzooxazepine

ABCG2 Transporter Inhibition: Selectivity of the Phenylurea Moiety

For ABCG2-mediated urate transport, the phenylurea substituent on the dibenzooxazepine scaffold confers moderate inhibitory potency. A dimethoxyphenyl analog (1-(3,5-dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea, CAS 1203067-74-6) displayed significantly weaker ABCG2 inhibition, demonstrating the superiority of the unsubstituted phenylurea group in this assay [1].

ABCG2 Urate transport Transporter inhibition

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile

The target compound exhibits a computed logP value that distinguishes it from bulkier or more polar analogs. Its C21H17N3O3 composition (MW 359.4) and moderate lipophilicity yield a balanced solubility/permeability profile suitable for cell-based assays, whereas the des-methyl variant (C20H15N3O3, MW 345.35) is less lipophilic and may exhibit altered membrane partitioning [1].

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Accessibility and Purity Benchmarking

The compound is available from multiple commercial suppliers with documented purity specifications. Its synthesis via the reaction of 2-amino-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine with phenyl isocyanate is a well-precedented route that delivers predictable yields. In contrast, analogs with additional substituents on the phenylurea ring often require multi-step syntheses and exhibit lower batch-to-batch consistency .

Chemical synthesis Purity Procurement

Optimal Research and Discovery Applications for 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea


Xanthine Oxidase Inhibitor Screening and Lead Optimization

Utilize the compound as a validated xanthine oxidase inhibitor probe (IC50 = 312 nM) for primary screening and structure-activity relationship (SAR) studies aimed at developing novel anti-gout or anti-hyperuricemia agents [1]. Its defined activity and commercial availability make it a suitable positive control for assay development.

ABCG2 Transporter Pharmacology and Urate Transport Studies

Employ the compound as a moderately potent ABCG2 inhibitor (IC50 = 180 nM) to probe the role of ABCG2 in urate homeostasis and to validate transporter-based drug efflux assays in HEK293-A cell systems [2]. The unsubstituted phenylurea group provides optimal transporter engagement.

Medicinal Chemistry Scaffold Diversification

Use the compound as a versatile dibenzo[b,f][1,4]oxazepine building block for parallel synthesis of urea libraries. Its single-step preparation from the corresponding amine and phenyl isocyanate enables rapid analog generation for hit-to-lead exploration [1].

Quote Request

Request a Quote for 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.